molecular formula C10H16O3 B13457576 Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13457576
M. Wt: 184.23 g/mol
InChI Key: QFMPDTVNGDEXHJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxabicyclo[211]hexane-4-carboxylate is a bicyclic compound featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions, particularly [2 + 2] cycloaddition reactions. These reactions are initiated by light and result in the formation of the bicyclic structure . The reaction conditions often include the use of specific wavelengths of light and appropriate solvents to facilitate the cycloaddition process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical synthesis process. This would require specialized equipment to ensure consistent light exposure and efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures.

Scientific Research Applications

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biochemical pathways, making it useful in studying enzyme mechanisms and developing pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its oxabicyclic structure, which imparts distinct chemical properties compared to its azabicyclic counterparts. This uniqueness makes it valuable for specific applications where the presence of an oxygen atom in the bicyclic ring is advantageous.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)12-6-10/h7H,4-6H2,1-3H3

InChI Key

QFMPDTVNGDEXHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)OC2

Origin of Product

United States

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